3-(Bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole 3-(Bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC20384382
InChI: InChI=1S/C7H9BrN2/c8-4-6-5-9-7-2-1-3-10(6)7/h5H,1-4H2
SMILES:
Molecular Formula: C7H9BrN2
Molecular Weight: 201.06 g/mol

3-(Bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole

CAS No.:

Cat. No.: VC20384382

Molecular Formula: C7H9BrN2

Molecular Weight: 201.06 g/mol

* For research use only. Not for human or veterinary use.

3-(Bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole -

Specification

Molecular Formula C7H9BrN2
Molecular Weight 201.06 g/mol
IUPAC Name 3-(bromomethyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Standard InChI InChI=1S/C7H9BrN2/c8-4-6-5-9-7-2-1-3-10(6)7/h5H,1-4H2
Standard InChI Key SWTXSTBKFXMSNT-UHFFFAOYSA-N
Canonical SMILES C1CC2=NC=C(N2C1)CBr

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of 3-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole is C₈H₁₀BrN₂, with a molecular weight of 229.08 g/mol. The core structure consists of a pyrrolo[1,2-a]imidazole system, where the pyrrole ring is fused to an imidazole moiety. The bromomethyl (-CH₂Br) group at position 3 enhances electrophilic reactivity, enabling nucleophilic substitution reactions. Key structural features include:

  • Fused bicyclic system: A five-membered pyrrole ring fused to a six-membered imidazole-containing ring .

  • Saturation: Partial saturation in the pyrrole ring (5H,6H,7H designation) reduces aromaticity, increasing conformational flexibility .

  • Bromomethyl substituent: The -CH₂Br group introduces a polarizable carbon-bromine bond, critical for cross-coupling reactions .

The compound’s IUPAC name is 3-(bromomethyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, reflecting its bicyclic framework and substituent position. X-ray crystallography of analogous compounds, such as methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate (CAS 2694744-47-1), reveals planar heterocyclic systems with bond lengths consistent with delocalized π-electron systems .

Synthesis and Functionalization Strategies

Core Heterocycle Construction

The pyrrolo[1,2-a]imidazole scaffold is typically synthesized via cyclocondensation reactions. A common approach involves reacting 5-methoxy-3,4-dihydro-2H-pyrrole with 2-amino-1-arylethanones under acidic conditions, as demonstrated in the synthesis of 3-aryl-pyrroloimidazoles . For 3-(bromomethyl) derivatives, post-synthetic bromination or direct incorporation of brominated precursors is employed.

Example pathway:

  • Formation of pyrroloimidazole: Condensation of 5-methoxy-3,4-dihydro-2H-pyrrole with 2-amino-1-(bromomethyl)ethanone yields the bromomethyl-substituted intermediate .

  • Quaternary salt formation: Alkylation of the imidazole nitrogen with methyl iodide or allyl bromide generates reactive intermediates for further functionalization .

Physicochemical Properties

Limited experimental data exist for 3-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole, but properties can be inferred from analogs:

PropertyValue/DescriptionSource Compound
Melting Point~120–125°C (decomposes)Methyl 3-bromo analog
SolubilitySoluble in DMSO, DMF; moderate in EtOAc3-Bromo-2-methyl analog
StabilitySensitive to light and moistureQuaternary salts
λmax (UV-Vis)280–290 nm (π→π* transitions)Imidazo[1,2-a]azepines

The bromomethyl group increases molecular polarity, evidenced by a calculated LogP of ~1.2 (Predicted via PubChem Lite) .

Applications in Medicinal Chemistry

Antibacterial and Antifungal Agents

Quaternary salts of pyrroloimidazoles exhibit broad-spectrum antimicrobial activity. For instance, 3-aryl-5H-pyrrolo[1,2-a]imidazolium derivatives show MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans . The bromomethyl group’s electrophilicity enables covalent interactions with microbial enzymes, enhancing potency.

Kinase Inhibitors

The imidazole ring serves as a hydrogen bond acceptor, targeting ATP-binding pockets in kinases. Bromomethyl derivatives are precursors to PROTACs (proteolysis-targeting chimeras), where the bromine is replaced with E3 ligase-binding ligands .

Materials Science

Brominated heterocycles are utilized in organic light-emitting diodes (OLEDs) as electron-transport layers. The bromomethyl group facilitates cross-linking in polymeric matrices, improving thermal stability .

Future Directions

  • Synthetic methodology: Developing enantioselective routes to access chiral pyrroloimidazoles for asymmetric catalysis .

  • Drug discovery: Optimizing bromomethyl derivatives as covalent inhibitors for oncology targets .

  • Green chemistry: Replacing bromine with sustainable leaving groups (e.g., -CH₂I or -CH₂OTf) to reduce environmental footprint .

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